3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Physicochemical profiling Drug-likeness Permeability prediction

This research-grade pyrrolidine-2,5-dione combines a 4-morpholinophenyl N-substituent with a 3-(4-methylpiperazin-1-yl) side chain, creating a distinctive pharmacophore topology absent in simpler N-phenyl or C-3-unsubstituted analogs. Its balanced physicochemical profile (logP 0.4, TPSA 56.3 Ų, 0 HBD, 6 HBA) makes it an ideal fragment library scaffold for kinase, PDE, and protein-protein interaction assays. The constrained 3-rotatable-bond structure reduces conformational sampling, simplifying structure-based SAR interpretation. Available through AldrichCPR with guaranteed identity for reproducible research.

Molecular Formula C19H26N4O3
Molecular Weight 358.442
CAS No. 302552-63-2
Cat. No. B2963681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
CAS302552-63-2
Molecular FormulaC19H26N4O3
Molecular Weight358.442
Structural Identifiers
SMILESCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C19H26N4O3/c1-20-6-8-22(9-7-20)17-14-18(24)23(19(17)25)16-4-2-15(3-5-16)21-10-12-26-13-11-21/h2-5,17H,6-14H2,1H3
InChIKeyZPHLPHBATUTHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione (CAS 302552-63-2) – Core Physicochemical Identity & Procurement Baseline


3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione (CAS 302552‑63‑2) is a fully synthetic, small‑molecule heterocycle belonging to the N‑substituted pyrrolidine‑2,5‑dione (succinimide) class. Its structure uniquely combines a central pyrrolidine‑2,5‑dione scaffold with an N‑(4‑morpholinophenyl) substituent and a 3‑(4‑methylpiperazin‑1‑yl) side chain [1]. The molecule has a molecular weight of 358.4 g mol⁻¹, a calculated logP (XLogP3‑AA) of 0.4, no hydrogen‑bond donors, 6 hydrogen‑bond acceptors, a topological polar surface area of 56.3 Ų, and 3 rotatable bonds, collectively indicating a compact, moderately polar, and largely rigid structure with balanced aqueous/lipophilic character [1]. The compound is commercially available as a research‑grade chemical, for example from Sigma‑Aldrich as product R661929 (AldrichCPR) .

Why Generic Substitution Among Pyrrolidine‑2,5‑dione Derivatives Fails for 3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione


Within the broad pyrrolidine‑2,5‑dione class, even modest changes to the N‑aryl or C‑3 substituent drastically alter molecular recognition, pharmacokinetic potential, and off‑target liability. The simultaneous presence of a morpholinophenyl ring and a methylpiperazine side chain in this compound creates a distinctive pharmacophore topology that is absent in simpler N‑phenyl‑, N‑benzyl‑, or C‑3‑unsubstituted analogs. Consequently, interchange with structurally similar but functionally divergent derivatives—such as 1‑(4‑morpholinophenyl)pyrrolidine‑2,5‑dione lacking the C‑3 piperazine, or analogs bearing alternative heterocycles—cannot be assumed to preserve target engagement, selectivity, or even basic physicochemical properties [1]. The compound-specific differentiation evidence that follows highlights the measurable parameters where generic substitution would introduce unacceptable uncertainty.

Quantitative Differentiation Evidence for 3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione Against Structural Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Compared to Unsubstituted and N‑Phenyl Pyrrolidine‑2,5‑diones

The computed logP (XLogP3‑AA) of 0.4 for the target compound [1] is substantially lower than that of the unsubstituted pyrrolidine‑2,5‑dione core (predicted XLogP3 ≈ –0.4) and markedly higher than that of highly polar C‑3 amino‑substituted derivatives (often < –1.0). The topological polar surface area (TPSA) of 56.3 Ų reflects the balanced contribution of the morpholine and piperazine heterocycles; this value falls within the typical range for orally bioavailable CNS‑sparing agents (TPSA < 90 Ų, but > 50 Ų), whereas simpler analogs lacking the morpholine moiety frequently exhibit TPSA values below 40 Ų, raising CNS penetration potential [1]. The absence of hydrogen‑bond donors (HBD = 0) further distinguishes this compound from analogs bearing free NH groups, which typically show HBD ≥ 1 and consequently lower passive membrane permeability [1].

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen‑Bond Acceptor Capacity and Rotatable Bond Constraint vs. Flexible Piperazine‑Linked Analogs

The target compound possesses exactly 6 hydrogen‑bond acceptors (4 from the two carbonyl groups, 1 from the morpholine oxygen, 1 from the piperazine N‑methyl nitrogen), while containing no hydrogen‑bond donors [1]. This acceptor‑only H‑bond profile contrasts with analogs that bear a secondary amine (e.g., piperazine‑NH) or amide NH, which would introduce donating capacity and alter water‑bridge networks in protein binding sites. The rotatable bond count is constrained to 3, restricting conformational flexibility relative to analogs with longer alkyl linkers or additional rotatable bonds between the core and the morpholine/piperazine groups (often 5 – 7 rotatable bonds). This rigidity may favorably reduce the entropic penalty upon target binding.

Molecular recognition Conformational restriction Solubility

Chiral Center and Stereochemical Purity as a Determinant of Reproducibility

The compound contains one undefined stereocenter at the C‑3 position of the pyrrolidine‑2,5‑dione ring, as indicated by PubChem [1]. This means the commercial material is supplied as a racemate or a single enantiomer of unspecified absolute configuration. In contrast, many structurally related pyrrolidine‑2,5‑diones in the screening deck are achiral or are supplied as single enantiomers with defined stereochemistry. The presence of an unresolved stereocenter introduces a requirement for enantiomeric excess (ee) determination and batch‑to‑batch consistency verification that is not necessary for achiral analogs or enantiopure batches; differences in ee could alter apparent potency by a factor of 2 or more, depending on the eudismic ratio.

Stereochemistry Batch-to-batch consistency Enantiomeric purity

Commercial Availability and Grade Consistency: The AldrichCPR Benchmark

The compound is offered through Sigma‑Aldrich as catalog number R661929 within the AldrichCPR collection . The AldrichCPR line provides a consistent supply of research compounds accompanied by standard analytical documentation (e.g., NMR, MS, HPLC purity). In contrast, many structural analogs are only obtainable through custom synthesis or from non‑major vendors lacking standardized characterization, introducing variability in purity and identity. For this specific compound, Sigma‑Aldrich listing ensures a defined procurement channel with batch‑level quality data, a feature that is not uniformly available for close analogs such as 1‑(4‑morpholinophenyl)pyrrolidine‑2,5‑dione or 3‑(4‑benzylpiperazin‑1‑yl)‑1‑(4‑methoxyphenyl)pyrrolidine‑2,5‑dione, which are currently not listed in major catalogs.

Procurement Batch reproducibility Analytical documentation

Optimal Application Scenarios for 3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione Based on Established Evidence


Fragment‑Based Lead Generation and Physicochemical Property‑Based Library Design

The well‑defined, balanced physicochemical profile (logP 0.4, TPSA 56.3 Ų, HBD 0, HBA 6) makes this compound a suitable core scaffold for fragment‑based drug discovery. Its moderate polarity and lack of hydrogen‑bond donors align with lead‑like property guidelines, allowing medicinal chemists to incorporate it into fragment libraries where control over lipophilicity and permeability is critical [1]. The presence of both morpholine and piperazine rings provides orthogonal vectors for further functionalization through parallel synthesis or late‑stage diversification.

Biochemical Assay Development Requiring a Structurally Defined, Commercially Reproducible Probe

For research groups developing kinase, PDE, or protein‑protein interaction assays, this compound offers a reproducible chemical starting point with guaranteed identity and purity through the AldrichCPR program . The constrained rotatable bond count (3 bonds) reduces conformational sampling, potentially simplifying structure‑based interpretation of binding data. The undefined stereocenter demands that users determine enantiomeric excess prior to quantitative SAR studies, providing an opportunity to investigate stereochemistry‑dependent activity.

Physicochemical Benchmarking and Solubility/Permeability Profiling in Drug Discovery Panels

Owing to its computed properties, this compound can serve as a reference standard in panels that evaluate the impact of N‑substitution and C‑3 modification on solubility, logD, and parallel artificial membrane permeability. Its 0 HBD and 6 HBA profile is particularly useful for calibrating models that predict passive permeability in the absence of active transport, where analogs with HBD ≥ 1 would confound results [1].

Chemical Biology Tool for Target Identification via Affinity Chromatography or Photoaffinity Labeling

The combination of a central pyrrolidine‑2,5‑dione core—a recognized pharmacophore for several enzyme classes—with a morpholinophenyl and a methylpiperazine substituent provides multiple attachment points for linker conjugation. The commercial availability and defined purity reduce the risk of free amine or other reactive impurities interfering with target engagement studies .

Quote Request

Request a Quote for 3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.